
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol
Overview
Description
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol typically involves the reaction of 4-benzylpiperazine with 2-fluorophenol under specific conditions. One common method is the reductive amination of 4-benzylpiperazine with 2-fluorophenol using sodium cyanoborohydride in methanol . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various piperazine derivatives with different substituents.
Scientific Research Applications
Biochemical Applications
-
Antimicrobial Activity :
- Research indicates that compounds similar to 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol exhibit significant antibacterial and antifungal properties. They interact with enzymes involved in microbial metabolism, potentially inhibiting growth and proliferation.
-
Antiviral Properties :
- Studies have shown that this compound can affect viral replication processes. For instance, it has been observed to influence the replication of Zika virus RNA, suggesting its role in antiviral strategies.
- Neuropharmacological Effects :
Therapeutic Applications
-
Anticonvulsant Activity :
- A series of derivatives based on similar piperazine structures have been synthesized and tested for anticonvulsant activity in animal models. Some derivatives showed promising results in reducing seizure activity without significant neurotoxicity, indicating the potential for developing new antiepileptic drugs .
-
Antidepressant and Antipsychotic Effects :
- Similar compounds have been noted for their antidepressant and antipsychotic properties. The unique structural features of this compound may contribute to its efficacy in modulating mood disorders through serotonin receptor interactions.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development.
Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Moderate | 32 µg/mL |
Control (Standard Antibiotic) | High | 8 µg/mL |
Case Study 2: Anticonvulsant Activity
In a recent animal study, several derivatives were tested for their anticonvulsant properties using the maximal electroshock (MES) test. The findings revealed that specific compounds demonstrated significant protective effects against induced seizures.
Compound ID | Dose (mg/kg) | % Protection at 0.25 h | % Protection at 1 h |
---|---|---|---|
Compound A | 30 | 75% | 50% |
Compound B | 30 | 100% | 75% |
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can lead to changes in neurotransmitter levels and receptor activity, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)-2-fluorophenol: Similar structure but with a methyl group instead of a benzyl group.
4-(4-Benzylpiperazin-1-yl)-2-chlorophenol: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(4-Benzylpiperazin-1-yl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a fluorine atom.
Uniqueness
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is unique due to the presence of both the benzylpiperazine moiety and the fluorophenol group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
Overview
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article synthesizes findings from various studies to elucidate the biological activity, mechanisms of action, and therapeutic potential of this compound.
Chemical Structure
The compound this compound features a piperazine ring substituted with a benzyl group and a fluorophenol moiety. This structural configuration is critical for its biological interactions and activity.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives of piperazine have been shown to inhibit the growth of various bacterial strains, suggesting that modifications in the piperazine structure can enhance activity against pathogens .
2. Anticonvulsant Activity
Studies have demonstrated that piperazine derivatives possess anticonvulsant properties. In animal models, compounds similar to this compound were evaluated for their efficacy in preventing seizures induced by pentylenetetrazole (PTZ). The results indicated varying degrees of protection, with some derivatives showing significant anticonvulsant effects .
3. Tyrosinase Inhibition
Recent investigations have highlighted the potential of this compound as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin production, and its inhibition can lead to applications in skin whitening and the treatment of hyperpigmentation disorders. Compounds derived from this structure have shown competitive inhibition against tyrosinase, with promising IC50 values indicating effective enzyme inhibition without cytotoxic effects .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes such as tyrosinase, affecting melanin synthesis pathways.
- Neurotransmitter Modulation : Piperazine derivatives are known to interact with neurotransmitter systems, including serotonin and dopamine receptors, which may explain their anticonvulsant effects.
- Antibacterial Mechanisms : The presence of the fluorine atom and the benzyl group may enhance lipophilicity, facilitating membrane penetration and bacterial cell disruption.
Study on Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of various piperazine derivatives, this compound was tested alongside other compounds. The results indicated that while some derivatives provided significant protection against seizures at doses of 100 mg/kg, others exhibited delayed onset but prolonged action .
Compound | Dose (mg/kg) | MES Test Protection | Time Point |
---|---|---|---|
This compound | 100 | Significant | 0.5 h |
Other Derivative A | 300 | Moderate | 4 h |
Other Derivative B | 100 | High | 0.5 h |
Study on Tyrosinase Inhibition
A recent investigation into the tyrosinase inhibitory effects of related compounds revealed that certain derivatives exhibited IC50 values significantly lower than that of kojic acid, a well-known inhibitor. This suggests that modifications to the benzylpiperazine framework can enhance inhibitory potency .
Compound | IC50 (μM) | Cytotoxicity |
---|---|---|
26 | 0.18 | None |
Kojic Acid | 17.76 | Yes |
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-16-12-15(6-7-17(16)21)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHXCVNWMFVYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.